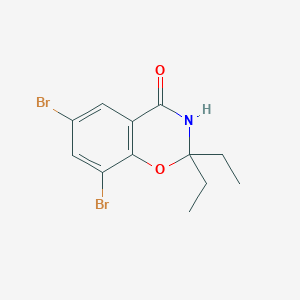
5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C17H6Br2O7. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonyl group. One common method includes the reaction of 4-bromo-2-benzofuran-1,3-dione with phosgene (COCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imides or esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substituted Benzofurans: Resulting from nucleophilic substitution.
Imides and Esters: Formed through condensation reactions.
Aplicaciones Científicas De Investigación
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) involves its interaction with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenonetetracarboxylic Dianhydride: Another benzofuran derivative with similar reactivity.
Phthalic Anhydride: Shares structural similarities but lacks the bromine atoms.
Benzofuran-2,3-dione: A simpler benzofuran derivative with fewer functional groups.
Uniqueness
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is unique due to the presence of both bromine atoms and a carbonyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
Propiedades
| 95264-66-7 | |
Fórmula molecular |
C17H4Br2O7 |
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
4-bromo-5-(4-bromo-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Br2O7/c18-11-7(3-1-5-9(11)16(23)25-14(5)21)13(20)8-4-2-6-10(12(8)19)17(24)26-15(6)22/h1-4H |
Clave InChI |
YICSHMANQZXGPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)OC2=O)Br)C(=O)C3=C(C4=C(C=C3)C(=O)OC4=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
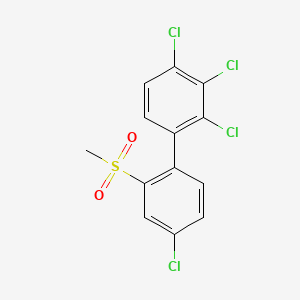
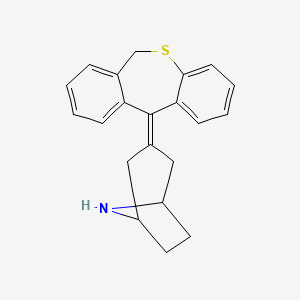
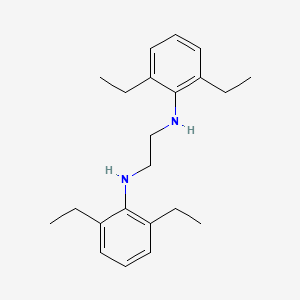
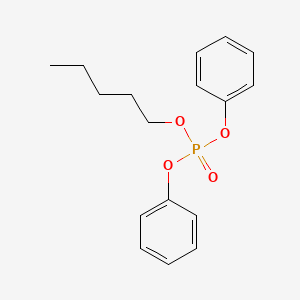
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
